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Compound of Interest

Compound Name: CP681301

Cat. No.: B10831591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CP681301 is a potent and highly specific inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key

regulator of neuronal development and function that has also been implicated in the

pathogenesis of various cancers, including glioma. This technical guide provides a

comprehensive overview of the chemical structure, synthetic approaches, and detailed

biological activity of CP681301. It includes a summary of its effects on glioma stem cells

(GSCs), detailing its mechanism of action through the inhibition of the CDK5-CREB1 signaling

pathway. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of oncology, neuroscience, and drug development.

Chemical Structure and Properties
CP681301 is a small molecule inhibitor with the following chemical structure:

Chemical Name: 4-(5-fluoro-2-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-6-oxo-1,6-

dihydropyridazine-3-carboxamide

CAS Number: 865317-32-4

Molecular Formula: C₁₆H₁₄FN₅O₃

Molecular Weight: 359.32 g/mol
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(Structure validation and properties are based on publicly available chemical databases.)

Synthesis of CP681301
A specific, publicly documented synthesis protocol for CP681301 is not readily available in the

surveyed scientific literature or patent databases. However, based on its pyrazolopyridinone

core structure, a general synthetic strategy can be proposed. The synthesis of such

heterocyclic compounds often involves a multi-step process.

A plausible synthetic route could involve the initial formation of a substituted pyrazole ring,

followed by the construction of the pyridazinone ring system through cyclization reactions. The

final step would likely be an amidation reaction to couple the pyrazole and pyridazinone

moieties.

General Synthetic Approach for Pyrazole Derivatives:

The synthesis of pyrazole derivatives, which form a core component of CP681301, can be

achieved through various methods. A common and well-established method is the Knorr

pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl

compound.[1] The reaction proceeds through the formation of an imine followed by an

enamine, which then cyclizes to form the pyrazole ring.[1] Variations of this method allow for

the introduction of different substituents on the pyrazole ring.

Another versatile method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.

This approach offers good control over regioselectivity and is suitable for creating a wide range

of substituted pyrazoles.

Multicomponent reactions have also emerged as an efficient strategy for the synthesis of

complex pyrazole derivatives in a single step from simple starting materials.

Biological Activity and Mechanism of Action
CP681301 is a potent inhibitor of CDK5, an atypical cyclin-dependent kinase that plays a

crucial role in neuronal function and has been implicated in the survival and self-renewal of

glioma stem cells (GSCs).

In Vitro Efficacy
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CP681301 has demonstrated significant activity against GSCs in vitro. The primary mechanism

of action involves the inhibition of the CDK5-CREB1 signaling pathway.

Parameter Cell Line(s) Concentration Effect Reference

CDK5 Kinase

Inhibition

Recombinant

CDK5/p25
IC₅₀ not specified Potent inhibition

Mukherjee S, et

al. (2018)

GSC Viability
Patient-derived

GSCs
1 µM

Significant

reduction in

viability

Mukherjee S, et

al. (2018)

CREB1

Phosphorylation

Patient-derived

GSCs
1 µM

Inhibition of

CREB1

phosphorylation

at Ser133

Mukherjee S, et

al. (2018)

Stem Cell Marker

Expression

Patient-derived

GSCs
1 µM

Downregulation

of SOX2, OLIG2,

and NESTIN

Mukherjee S, et

al. (2018)

Self-Renewal

(Neurosphere

Formation)

Patient-derived

GSCs
1 µM

Significant

reduction in

neurosphere

formation

Mukherjee S, et

al. (2018)

In Vivo Efficacy
The anti-tumor activity of CP681301 has been evaluated in a mouse orthotopic xenograft

model of human glioma.
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Parameter Animal Model
Dosage and
Administration

Effect Reference

Tumor Growth

Orthotopic GSC

xenografts in

mice

50 mg/kg, oral

gavage, daily

Significant

reduction in

tumor growth

Mukherjee S, et

al. (2018)

Survival

Orthotopic GSC

xenografts in

mice

50 mg/kg, oral

gavage, daily

Increased

median survival

Mukherjee S, et

al. (2018)

Target

Engagement

Tumor tissue

from treated

mice

50 mg/kg, oral

gavage, daily

Reduced

pCREB1 levels

Mukherjee S, et

al. (2018)

Signaling Pathway
The following diagram illustrates the CDK5-CREB1 signaling pathway and the point of

intervention by CP681301.
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Caption: CDK5-CREB1 signaling pathway in glioma stem cells and inhibition by CP681301.

Experimental Protocols
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The following are summaries of key experimental protocols adapted from Mukherjee S, et al.

Cell Rep. 2018 May 8;23(6):1651-1664.

Cell Culture
Patient-derived glioma stem cells (GSCs) were cultured in serum-free neurobasal medium

supplemented with N2 and B27 supplements, EGF, and FGF. Cells were maintained as

neurospheres in non-adherent flasks.

In Vitro Kinase Assay
The inhibitory activity of CP681301 against recombinant CDK5/p25 was determined using a

radiometric filter plate assay. The assay measured the incorporation of ³³P-ATP into a histone

H1 substrate.

Western Blotting
GSCs were treated with CP681301 (1 µM) for 24 hours. Cell lysates were prepared, and

proteins were separated by SDS-PAGE. Proteins were transferred to a PVDF membrane and

probed with primary antibodies against pCREB1 (Ser133), CREB1, SOX2, OLIG2, NESTIN,

and β-actin.

Neurosphere Formation Assay
Single-cell suspensions of GSCs were plated in 96-well plates at a density of 100 cells/well in

the presence of CP681301 (1 µM) or vehicle control. The number of neurospheres formed was

quantified after 10-14 days.

In Vivo Xenograft Studies
Female athymic nude mice were intracranially implanted with human GSCs. Once tumors were

established (as determined by bioluminescence imaging), mice were randomized to receive

either vehicle control or CP681301 (50 mg/kg) daily by oral gavage. Tumor growth was

monitored by bioluminescence imaging, and survival was recorded.
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In Vitro Studies In Vivo Studies
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Caption: A simplified workflow of the key in vitro and in vivo experiments.

Conclusion
CP681301 is a potent and specific CDK5 inhibitor with significant anti-tumor activity in

preclinical models of glioma. Its ability to target the CDK5-CREB1 signaling pathway, which is

crucial for the self-renewal of glioma stem cells, makes it a promising candidate for further

development as a therapeutic agent for glioblastoma and potentially other malignancies driven

by aberrant CDK5 activity. This technical guide provides a foundational understanding of

CP681301 for researchers and drug development professionals, summarizing its structure,

synthesis, and biological rationale for its use in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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